molecular formula C17H24N2O3 B2732313 Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235015-17-4

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2732313
CAS No.: 1235015-17-4
M. Wt: 304.39
InChI Key: IZVNCYQIBUHAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-4-3-5-15(10-13)11-16(20)18-12-14-6-8-19(9-7-14)17(21)22-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVNCYQIBUHAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1235015-17-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, with a molecular weight of 304.4 g/mol. The structure features a piperidine ring substituted with an acetamido group and an m-tolyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A notable study reported the synthesis and evaluation of TASIN analogs, which include similar structural motifs and demonstrated potent activity against colon cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly affect potency, suggesting that the m-tolyl substitution may enhance anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Piperidine derivatives have shown varying degrees of antibacterial and antifungal activities. For example, some related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of electron-donating or electron-withdrawing groups on the piperidine ring has been linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies for this compound suggest that the positioning and nature of substituents on the piperidine ring significantly influence its biological activity. Key observations include:

  • Substituent Effects : The introduction of m-tolyl and acetamido groups enhances solubility and interaction with biological targets.
  • Piperidine Modifications : Variations in the piperidine structure can lead to substantial changes in pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

Case Studies

  • Anticancer Efficacy : In a study assessing the cytotoxic effects of piperidine derivatives on colon cancer cells, it was found that specific modifications led to improved selectivity and potency against cancerous cells while minimizing toxicity to normal cells .
  • Antimicrobial Testing : A series of piperidine derivatives were tested against various bacterial strains, demonstrating that substitutions at specific positions on the aromatic rings can significantly enhance antibacterial activity, with MIC values indicating effective inhibition at low concentrations .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate exhibit significant antibacterial properties. For instance, a series of synthesized piperidine derivatives demonstrated notable inhibition against Staphylococcus aureus, with IC50 values ranging from 0.5 to 1.5 µg/mL. This suggests potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. In particular, it showed strong inhibition of urease with an IC50 value of 0.63 µM. This property indicates its potential therapeutic use in treating conditions associated with elevated urea levels, such as certain types of kidney disorders .

Anticancer Potential

Research has highlighted the anticancer potential of compounds related to this compound. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Hypoglycemic Effects

Preliminary studies suggest that the compound may possess hypoglycemic effects, making it a candidate for further investigation in diabetes management. The mechanisms behind this activity may involve enhancing insulin sensitivity or modulating glucose metabolism .

Case Study 1: Antibacterial Efficacy

In a comprehensive study evaluating the antibacterial efficacy of piperidine derivatives, this compound was among those tested against Staphylococcus aureus. The results demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition highlighted the compound's ability to inhibit urease effectively. This finding supports its potential application in treating conditions related to urea metabolism, such as renal failure or hyperurecemia .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and acetamido groups are primary sites for hydrolysis:

Reaction TypeConditionsProductsKey Citations
Ester Hydrolysis NaOH (aq.), reflux4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylic acid
Amide Hydrolysis HCl (conc.), H₂O, 100°C2-(m-tolyl)acetic acid + 4-(aminomethyl)piperidine-1-carboxylate
  • Mechanistic Notes :

    • Ester saponification proceeds via nucleophilic acyl substitution, forming a carboxylate salt under basic conditions.

    • Acidic hydrolysis of the acetamido group generates a free amine and carboxylic acid.

Nucleophilic Substitutions

The piperidine nitrogen and ester carbonyl are reactive toward nucleophiles:

Reaction TypeReagents/ConditionsProductsKey Citations
Piperidine Alkylation CH₃I, K₂CO₃, DMF, 25°CQuaternary ammonium salt at N-position
Ester Aminolysis NH₃ (g), MeOH4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide
  • Stereochemical Considerations : Alkylation at the piperidine nitrogen retains the ring’s chair conformation but increases steric bulk .

Reduction and Oxidation

Selective reduction/oxidation enables functional group interconversion:

Reaction TypeReagents/ConditionsProductsKey Citations
Amide Reduction LiAlH₄, THF, 0°C → RTN-(2-(m-tolyl)ethyl)piperidine-4-methanamine + methanol
m-Tolyl Oxidation KMnO₄, H₂SO₄, Δ3-carboxyphenyl derivative
  • Challenges : Over-oxidation of the piperidine ring is avoided using mild conditions.

Electrophilic Aromatic Substitution

The m-tolyl group undergoes regioselective electrophilic attacks:

Reaction TypeReagents/ConditionsProductsRegioselectivityKey Citations
Nitration HNO₃, H₂SO₄, 0°C3-methyl-5-nitrobenzene derivativePara to methyl
Sulfonation SO₃, H₂SO₄, 50°C3-methyl-5-sulfobenzenesulfonic acidMeta to methyl
  • Directing Effects : The methyl group activates the ring, favoring para substitution due to steric hindrance at ortho positions.

Cyclization and Ring-Opening

Intramolecular reactions exploit proximity effects:

Reaction TypeConditionsProductsKey Citations
Lactam Formation PCl₅, Δ → H₂OSix-membered lactam via amide cyclization
Piperidine Ring-Opening HBr (48%), refluxLinear amine hydrobromide salt
  • Thermodynamic Control : Lactamization is favored in anhydrous conditions to prevent hydrolysis.

Cross-Coupling Reactions

The m-tolyl group participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsKey Citations
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineN-arylated piperidine analogs
  • Limitations : Steric hindrance from the acetamido group may reduce coupling efficiency .

Q & A

What are the established synthetic routes for Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Basic:
The compound is typically synthesized via multi-step routes involving:

  • Coupling reactions : For example, amide bond formation between a piperidine-carboxylate intermediate (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) and m-tolylacetic acid derivatives using coupling agents like EDCI/HOBt .
  • Protection/deprotection strategies : tert-Butyl or benzyl groups are often used to protect reactive sites, with final deprotection under acidic conditions (e.g., HCl in dioxane) .

Advanced:
Optimizing yield requires addressing:

  • Temperature control : Elevated temperatures during coupling (e.g., 40–50°C) improve reaction rates but may increase side-product formation.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures facilitate crystallization .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) are critical for hydrogenolysis steps in deprotection .

How can researchers characterize the purity and structural integrity of this compound?

Basic:
Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of m-tolyl (aromatic protons at δ 6.8–7.2 ppm) and piperidine-carboxylate moieties (N-CH2_2 at δ 3.0–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .

Advanced:
For complex impurities:

  • High-resolution mass spectrometry (HRMS) : Identifies exact mass deviations (e.g., Δ < 2 ppm) to detect hydrolyzed by-products (e.g., free carboxylic acid derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring or acetamido linkage .

What are the stability considerations for this compound under various storage and experimental conditions?

Basic:

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the methyl ester or acetamide groups .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the m-tolyl moiety .

Advanced:

  • pH-dependent stability : The compound degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolyzed products. Buffered solutions (pH 6–7) are recommended for in vitro assays .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 120–125°C, with decomposition above 200°C .

How can researchers resolve contradictions in biological activity data for this compound?

Basic:

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50_{50} values .
  • Solubility checks : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cellular assays .

Advanced:

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., de-esterified derivatives) that may contribute to observed bioactivity .
  • Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays validate direct binding to purported targets (e.g., enzymes or receptors) .

What strategies are recommended for modifying the compound to enhance pharmacological properties?

Basic:

  • Bioisosteric replacement : Substitute the m-tolyl group with halogenated aromatics (e.g., 3-chlorophenyl) to improve metabolic stability .
  • Ester prodrugs : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity .

Advanced:

  • Conformational restriction : Introduce cyclic constraints (e.g., spiro-piperidine derivatives) to reduce off-target interactions .
  • Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase binders to enable targeted protein degradation .

How should researchers handle discrepancies in reported solubility data?

Basic:

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy .
  • Co-solvent systems : Use cyclodextrin complexes or lipid-based formulations to improve aqueous solubility .

Advanced:

  • Computational modeling : Predict solubility via COSMO-RS or Hansen solubility parameters to guide solvent selection .
  • Crystalline vs. amorphous forms : Powder X-ray diffraction (PXRD) identifies polymorphs with differing solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.